N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H14N2O/c1-10(2)6-7(9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
InChI Key |
YORMATAXHWPXGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CO1)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Amination via α-Halogeno Ketones
One well-documented approach starts with acetylfuran, which undergoes halogenation to form 2-chloroacetylfuran. This intermediate is then reacted with hexamethylenetetramine and tetrabutylammonium bromide to yield a hexamethylenetetramine salt of 2-chloroacetylfuran. Subsequent treatment with hydrochloric acid in ethanol produces 2-(2-furyl)aminomethyl ketone hydrochloride. Finally, catalytic hydrogenation using Raney nickel under hydrogen atmosphere in aqueous or aqueous alcoholic medium, followed by alkaline workup, affords 2-(2-furyl)ethanolamine, which can be further functionalized to the target dimethylamine derivative.
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Halogenation | Chlorine gas, <35°C | 2-chloroacetylfuran |
| 2 | Amination | Hexamethylenetetramine, tetrabutylammonium bromide | Hexamethylenetetramine salt |
| 3 | Acid treatment | 36% HCl in ethanol, 80°C | 2-(2-furyl)aminomethyl ketone hydrochloride |
| 4 | Hydrogenation | Raney nickel, H2, aqueous/methanol, alkaline workup (NaOH or K2CO3) | 2-(2-furyl)ethanolamine |
This method emphasizes control of temperature and reaction times (e.g., 16 hours stirring in step 2) to optimize yields and purity. The hydrogenation step is often conducted under elevated pressure to enhance reduction efficiency.
Reductive Amination Using Aldehyde Intermediates
Another synthetic strategy involves the formation of aldehyde intermediates from protected amines or acetals. The aldehyde is reacted with dimethylamine or its derivatives in the presence of reducing agents, often in aqueous alkanol solvents such as ethanol or methanol, at temperatures ranging from 10°C to 100°C. Acid catalysts like acetic acid or hydrochloric acid are used to facilitate the reaction and subsequent workup.
Key features include:
- Generation of aldehyde in situ from acetals.
- Use of organic or inorganic acids to catalyze the reductive amination.
- Solvents such as aqueous ethanol, dioxane, or tetrahydrofuran.
- Removal of protecting groups (e.g., phthalimide) by methylamine treatment if applicable.
- Isolation of the amine product as acid addition salts (e.g., hydrochloride).
This route is advantageous for its flexibility in substituent modifications and mild reaction conditions.
Use of Strecker-Type Amino Nitrile Synthesis
The Strecker synthesis approach involves reacting a suitable aldehyde with cyanide and amines to form amino nitriles, which can be hydrolyzed to amino acids or further transformed into substituted amines. In this context, the amino nitrile intermediate can be acylated or otherwise modified to introduce the dimethylamino group. Reaction parameters typically include:
- Temperature control between 15°C and 30°C.
- Use of apolar solvents such as tetrahydrofuran.
- Catalysts like 1,1'-carbonyldiimidazole for acylation steps.
- Reaction times from 1 to 48 hours for completion.
Chemical Reactions Analysis
Types of Reactions
[2-amino-2-(furan-2-yl)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-amino-2-(furan-2-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, derivatives of [2-amino-2-(furan-2-yl)ethyl]dimethylamine have potential therapeutic applications. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of [2-amino-2-(furan-2-yl)ethyl]dimethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino group can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
N-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylamine ()
- Structure : Replaces the furyl group with a 3,4-dimethoxyphenyl moiety.
- Molecular weight: C12H20N2O2 (224.31 g/mol) vs. the furyl analog’s estimated molecular formula (C9H15N3O, ~181.24 g/mol).
- Biological relevance : The dimethoxyphenyl derivative may exhibit enhanced CNS activity due to increased lipophilicity from methoxy groups .
N,N-Dimethyl-2-(diphenylmethoxy)ethylamine (Diphenhydramine) ()
- Structure: Features a diphenylmethoxy group instead of the furyl-aminoethyl chain.
- Key differences :
- Pharmacology : Diphenhydramine is a potent antihistamine targeting muscarinic acetylcholine receptors (M1–M5), whereas the furyl analog’s activity is undefined but may share receptor affinity due to the tertiary amine structure .
- Synthetic applications : Diphenhydramine’s benzhydryl ether group is synthetically versatile, whereas the furyl group may offer heterocyclic reactivity for derivatization .
2-(Dimethylamino)ethanol ()
- Structure : Simplifies the backbone to a hydroxyethyl group.
- Key differences :
- Solubility : The hydroxyl group increases hydrophilicity, contrasting with the furyl analog’s aromatic hydrophobicity.
- Applications : Used as a corrosion inhibitor and pharmaceutical intermediate, whereas the furyl derivative’s applications are unexplored but could involve catalysis or medicinal chemistry .
N-(2-Chloroethyl)-N,N-dimethylamine ()
- Structure: Substitutes the furyl-amino group with a chloroethyl chain.
- Key differences: Reactivity: The chloro group facilitates nucleophilic substitution reactions, making it a precursor in alkylating agents. The furyl analog’s amino group may instead participate in condensation or cyclization reactions. Toxicity: Chloroethylamines are alkylating carcinogens, whereas furyl analogs’ toxicity is uncharacterized but warrants caution due to aromatic amine motifs .
Structural and Functional Data Table
Research Findings and Implications
- Carcinogenicity Concerns: Analogous nitrofuryl compounds (e.g., 2-hydrazino-4-(5-nitro-2-furyl)thiazole) demonstrate potent carcinogenicity in rats, primarily inducing mammary carcinomas .
- Synthetic Versatility : The furyl group’s heterocyclic nature allows for functionalization via electrophilic substitution or ring-opening reactions, contrasting with diphenhydramine’s benzhydryl ether stability .
- Receptor Interactions : Tertiary amines like diphenhydramine bind muscarinic receptors; the furyl analog may exhibit modified affinity due to steric and electronic effects from the furan ring .
Biological Activity
N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine, a compound featuring a furan ring and a dimethylamine group, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a furan moiety, which contributes to its reactivity and interaction with biological systems. The chemical formula is CHN, indicating the presence of two nitrogen atoms and a unique arrangement that enhances its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
- Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cells, potentially through mechanisms involving the modulation of specific signaling pathways .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins.
- Cell Signaling Modulation : Evidence suggests that this compound may influence cell signaling pathways related to apoptosis and cell proliferation, although specific pathways remain under investigation .
Antimicrobial Activity
A study investigating the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against fungal infections.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound was tested at various concentrations, revealing a dose-dependent increase in cell death.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Flow cytometry analysis indicated that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased levels of activated caspases .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 2-furylmethylamine and other derivatives, this compound exhibits enhanced reactivity due to its unique combination of functional groups. This versatility allows for greater potential in medicinal chemistry applications.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-[2-amino-2-(furan-2-yl)ethyl]-N,N-dimethylamine | High | Moderate |
| 2-Furylmethylamine | Moderate | Low |
| 2-Furylamine | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
